2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one
CAS No.:
Cat. No.: VC16405237
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13) |
| Standard InChI Key | ZSOFCUKMJWLILQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC(=NC2=CC(=CC=C2)O)S1 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The core structure of 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one consists of a thiazolidin-4-one ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) substituted at position 2 with an imino group linked to a 3-hydroxyphenyl moiety. The hydroxyl group at the meta position of the phenyl ring introduces polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets .
Key Properties:
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Molecular Formula: C₉H₈N₂O₂S
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Molecular Weight: 208.24 g/mol
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Hydrogen Bond Donors: 2 (hydroxyl and imino groups)
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Hydrogen Bond Acceptors: 3 (carbonyl oxygen, imino nitrogen, and hydroxyl oxygen).
Synthesis and Derivative Formation
General Synthetic Pathways
Thiazolidin-4-ones are typically synthesized via cyclocondensation reactions involving thiourea derivatives and α-halo carbonyl compounds. For 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one, a plausible route involves:
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Formation of the imino intermediate: Reaction of 3-hydroxybenzaldehyde with thiourea to yield a thiosemicarbazide.
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Cyclization: Treatment with ethyl bromoacetate in the presence of a base (e.g., diisopropylethylamine) to form the thiazolidinone ring .
Representative Reaction:
Challenges in Optimization
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Steric hindrance: The 3-hydroxyphenyl group may impede cyclization efficiency.
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Oxidation sensitivity: The phenolic hydroxyl group requires protection (e.g., acetyl or benzyl groups) during synthesis to prevent undesired side reactions .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
Thiazolidinones modulate COX-2 and LOX pathways, reducing prostaglandin and leukotriene synthesis. In a study of 2,3-diaryl-thiazolidinones, compounds with electron-donating substituents (e.g., hydroxyl groups) showed superior activity (IC₅₀ = 8–12 µM) . The 3-hydroxyphenyl moiety in this compound may similarly enhance binding to inflammatory mediators.
Antimicrobial Activity
Derivatives such as 3-Ethyl-2-(3-fluoro-4-morpholin-4-yl-phenylimino)thiazolidin-4-one demonstrate broad-spectrum antibacterial activity (MIC = 16–64 µg/mL against S. aureus and E. coli) . The hydroxyl group in 2-(3-Hydroxy-phenyl)imino-thiazolidin-4-one could improve solubility and target penetration, though empirical validation is needed.
Comparative Analysis with Structural Analogs
2-(4-Hydroxyphenyl)imino-thiazolidin-4-one
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Molecular Formula: C₁₅H₁₂N₂O₃S
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Molecular Weight: 300.33 g/mol
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Activity: Exhibits higher lipophilicity (LogP = 2.93) than the 3-hydroxyphenyl analog, potentially favoring blood-brain barrier penetration .
5-(3-Ethoxy-4-hydroxy-benzylidene)-2-imino-thiazolidin-4-one
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Molecular Formula: C₁₂H₁₂N₂O₃S
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Molecular Weight: 264.30 g/mol
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Activity: The ethoxy group enhances metabolic stability, with reported IC₅₀ values of <10 µM in kinase inhibition assays .
Applications and Future Directions
Drug Development
The compound’s scaffold is a candidate for dual-acting agents (e.g., anticancer and anti-inflammatory). Rational modifications could optimize pharmacokinetics:
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Acylation of the hydroxyl group: To improve membrane permeability.
Computational Modeling
QSAR studies could identify critical descriptors (e.g., dipole moment, HOMO energy) governing activity. For example, out-of-plane potential energy (E_oop) correlates with anti-HIV efficacy in related thiazolidinones .
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